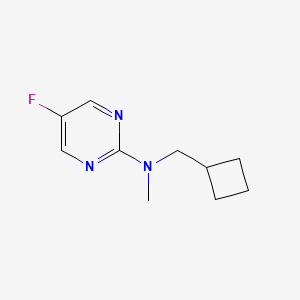

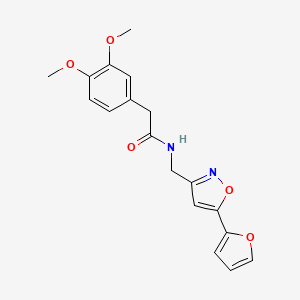

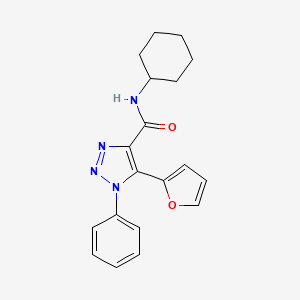

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide, also known as GSK1016790A, is a potent and selective agonist for the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in many physiological processes, including osmoregulation, thermoregulation, mechanosensation, and pain sensation. GSK1016790A has been extensively used as a pharmacological tool to investigate the function and regulation of TRPV4, and it has also shown potential therapeutic effects in various diseases, such as osteoarthritis, asthma, and pulmonary edema.

Mecanismo De Acción

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide activates TRPV4 by binding to the extracellular domain of the channel and inducing conformational changes that lead to channel opening. This results in the influx of calcium ions and the activation of downstream signaling pathways, such as the MAPK/ERK pathway and the NF-κB pathway. This compound can also sensitize TRPV4 to other stimuli, such as mechanical stress and osmotic pressure, by lowering the activation threshold of the channel.

Biochemical and physiological effects:

This compound can elicit a range of biochemical and physiological effects by activating TRPV4. These include calcium influx, membrane depolarization, cytoskeletal rearrangement, nitric oxide production, and cytokine release. This compound can also modulate the activity of other ion channels and receptors, such as TRPA1, TRPV1, and P2X receptors. Moreover, this compound can regulate various physiological processes, such as osmoregulation, thermoregulation, mechanosensation, and pain sensation, by modulating TRPV4 activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide has several advantages as a pharmacological tool for studying TRPV4. It is a potent and selective agonist for TRPV4, and it can activate the channel in various cell types and elicit a range of cellular responses. Moreover, this compound has been extensively characterized in vitro and in vivo, and its pharmacokinetics and pharmacodynamics have been well studied. However, this compound also has some limitations. It can activate other ion channels and receptors, such as TRPA1 and TRPV1, at high concentrations, which may complicate the interpretation of experimental results. Moreover, this compound has not been tested in all cell types and tissues, and its effects may vary depending on the context.

Direcciones Futuras

There are several future directions for the study of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide and TRPV4. First, further studies are needed to elucidate the molecular mechanisms of TRPV4 activation and regulation by this compound and other ligands. Second, more studies are needed to investigate the physiological and pathological roles of TRPV4 in various tissues and diseases, and to explore the therapeutic potential of TRPV4 modulators, including this compound. Third, the development of more selective and potent TRPV4 modulators, with fewer off-target effects, would be desirable for both basic research and clinical applications. Fourth, the use of advanced imaging and electrophysiological techniques, such as super-resolution microscopy and patch-clamp recording, could provide new insights into the structure and function of TRPV4 and its modulation by this compound.

Métodos De Síntesis

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide involves several steps, starting from the reaction of 3-bromoanisole with 3-methyl-2-butanone to form 3-methoxy-4-methylacetophenone. The subsequent reaction of 3-methoxy-4-methylacetophenone with 3-mercapto-1,2-propanediol and sodium hydride yields the key intermediate 3-(2-hydroxyethylthio)-4-methylacetophenone. The final step involves the reaction of 3-(2-hydroxyethylthio)-4-methylacetophenone with 4-fluoro-N-(3-methoxybenzyl)benzamide in the presence of potassium carbonate and copper(I) iodide to form this compound.

Aplicaciones Científicas De Investigación

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide has been widely used as a pharmacological tool to investigate the function and regulation of TRPV4. It can activate TRPV4 in various cell types, including neurons, endothelial cells, and chondrocytes, and elicit a range of cellular responses, such as calcium influx, membrane depolarization, and cytoskeletal rearrangement. This compound has also been used to study the role of TRPV4 in various physiological processes, such as osmoregulation, thermoregulation, mechanosensation, and pain sensation. Moreover, this compound has shown potential therapeutic effects in various diseases, such as osteoarthritis, asthma, and pulmonary edema, by modulating TRPV4 activity.

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(3-methoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO4S/c1-25-18-4-2-3-14(11-18)12-21(17-9-10-26(23,24)13-17)19(22)15-5-7-16(20)8-6-15/h2-8,11,17H,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWWKQVZXHOQJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)

![3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2766777.png)

![[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B2766781.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766786.png)

![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)